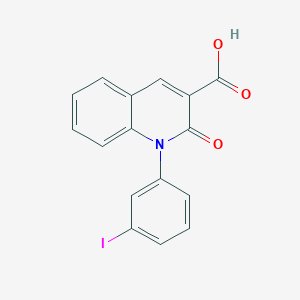
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a complex organic compound that features a quinoline core substituted with an iodophenyl group and a carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the iodophenyl group is coupled with the quinoline core using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the iodophenyl group.
Aplicaciones Científicas De Investigación
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: It can be used in the synthesis of complex organic molecules, serving as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The iodophenyl group can enhance the compound’s binding affinity through halogen bonding interactions, while the quinoline core can interact with aromatic residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-(3-Chlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
1-(3-Fluorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid imparts unique properties, such as increased molecular weight and potential for halogen bonding interactions. These properties can enhance the compound’s binding affinity and specificity in biological applications, making it a valuable tool in medicinal chemistry and biological research.
Propiedades
Número CAS |
1258152-07-6 |
|---|---|
Fórmula molecular |
C16H10INO3 |
Peso molecular |
391.16 g/mol |
Nombre IUPAC |
1-(3-iodophenyl)-2-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10INO3/c17-11-5-3-6-12(9-11)18-14-7-2-1-4-10(14)8-13(15(18)19)16(20)21/h1-9H,(H,20,21) |
Clave InChI |
OISKVYVJMDGOJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)N2C3=CC(=CC=C3)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


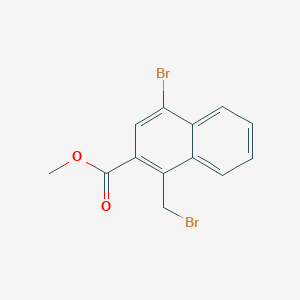
![3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine](/img/structure/B13095844.png)
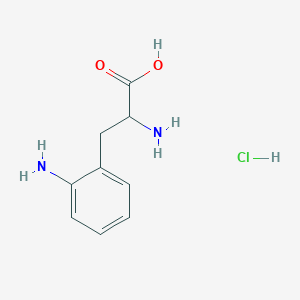


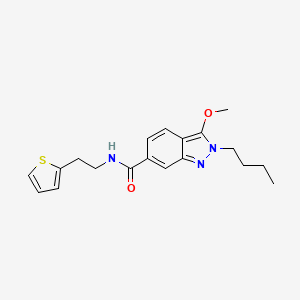
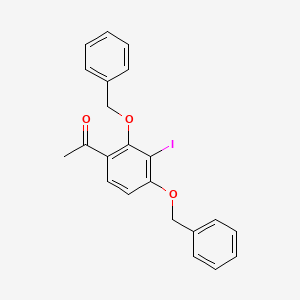
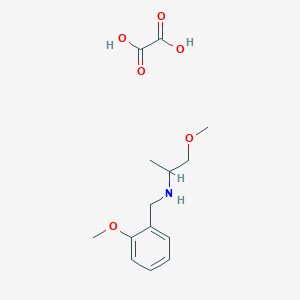
![Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13095883.png)
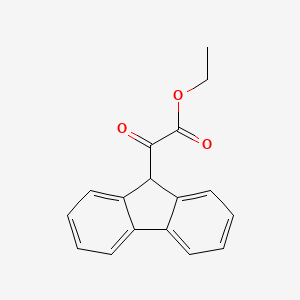
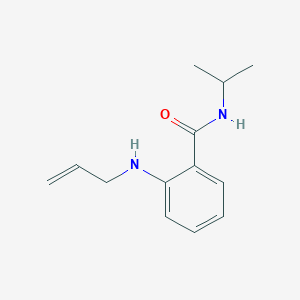
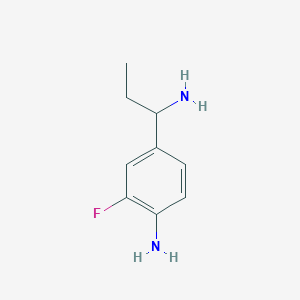
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzonitrile](/img/structure/B13095902.png)
![8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)
